An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylcyclohexanol Isomers
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the cis- and trans-isomers of 3-Phenylcyclohexanol. Diastereomers often exhibit distinct physical and chemical characteristics that can significantly influence their biological activity, making a thorough understanding of these properties essential in the fields of medicinal chemistry and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of these isomers.
Introduction to 3-Phenylcyclohexanol Isomers
3-Phenylcyclohexanol is a cyclic alcohol containing a phenyl substituent on the cyclohexane ring. The presence of two stereocenters at positions 1 and 3 gives rise to two diastereomeric pairs of enantiomers: cis-3-Phenylcyclohexanol and trans-3-Phenylcyclohexanol. In the cis isomer, the hydroxyl and phenyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry leads to different conformational preferences and, consequently, distinct physicochemical properties.
The cis isomer predominantly adopts a chair conformation where both the bulky phenyl group and the hydroxyl group can occupy equatorial positions to minimize steric hindrance. The trans isomer, however, is forced to have one substituent in an axial position and the other equatorial in its most stable chair conformations, leading to greater steric strain. These conformational differences are fundamental to understanding the variations in their physical and chemical behaviors.
Physicochemical Properties
Quantitative data for the individual isomers of 3-Phenylcyclohexanol is not extensively consolidated in the literature. Much of the available data pertains to the undifferentiated compound. However, based on the principles of stereochemistry, distinct properties for the cis and trans isomers are expected. Diastereomers have different physical properties, such as melting point, boiling point, and solubility.[1]
Table 1: General Physicochemical Properties of 3-Phenylcyclohexanol
| Property | Value (for undifferentiated 3-Phenylcyclohexanol) | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [2][3] |
| Molecular Weight | 176.26 g/mol | [2][3] |
| Boiling Point | 295.8 °C at 760 mmHg | [2] |
| Density | 1.051 g/cm³ | [2] |
| Flash Point | 113.3 °C | [2] |
| Vapor Pressure | 0.000673 mmHg at 25°C | [2] |
| logP (calculated) | 2.7 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 1 | [2][3] |
Note: It is anticipated that the trans isomer, with a less stable conformation, may have a different boiling point and melting point compared to the more stable cis isomer. The solubility of each isomer in various solvents is also expected to differ due to variations in their crystal lattice energies and solvation properties.
Experimental Protocols for Physicochemical Property Determination
To accurately characterize the cis and trans isomers of 3-Phenylcyclohexanol, a series of standard experimental procedures should be followed. The synthesis and separation of the individual isomers is a prerequisite for these determinations.
Synthesis and Separation of Isomers
A common route to a mixture of cis- and trans-3-Phenylcyclohexanol is the reduction of 3-phenylcyclohexanone. The separation of the resulting diastereomers can then be achieved using chromatographic techniques.
Workflow for Synthesis, Separation, and Characterization.
Melting Point Determination
The melting point is a crucial property for assessing the purity of a solid compound.
Apparatus:
Procedure:
-
Finely powder a small amount of the purified isomer.[6]
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][6]
-
Place the capillary tube in the heating block of the melting point apparatus.[4]
-
Heat the sample rapidly at first to determine an approximate melting range.[4]
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously observed melting point.[4]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1][4]
Boiling Point Determination
The boiling point is a key characteristic of a liquid compound.
Apparatus:
Procedure:
-
Place a few milliliters of the liquid isomer into the test tube.[2]
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[8]
-
Attach the test tube to a thermometer and immerse the setup in a heating bath.[9]
-
Heat the bath gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Remove the heat and allow the bath to cool slowly.[9]
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for drug formulation and biological studies.
Apparatus:
-
Test tubes[10]
-
Spatula[11]
-
Vortex mixer or stirring rod[11]
-
Solvents (e.g., water, ethanol, hexane, aqueous NaOH, aqueous HCl)[12]
-
Sample of the purified isomer[11]
Procedure:
-
Place approximately 10 mg of the solid isomer or a few drops of the liquid isomer into a test tube.[10]
-
Add 1 mL of the chosen solvent to the test tube.[11]
-
Vigorously agitate the mixture (e.g., using a vortex mixer or by stirring) for 60 seconds.[11]
-
Visually inspect the mixture to determine if the compound has dissolved completely (soluble), partially, or not at all (insoluble).[11]
-
For compounds insoluble in water, repeat the test with 5% aqueous NaOH and 5% aqueous HCl to assess acidic or basic properties.[12]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl group.
Apparatus:
-
pH meter with a calibrated electrode[13]
-
Burette[13]
-
Magnetic stirrer and stir bar[13]
-
Beaker[13]
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[13]
-
Solution of the isomer in a suitable solvent mixture (e.g., water-ethanol)[14]
Procedure (Potentiometric Titration):
-
Dissolve a known amount of the isomer in a suitable solvent mixture in a beaker.[13]
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.[13]
-
Begin stirring and record the initial pH of the solution.
-
Add the titrant (strong base for an acidic compound) in small, precise increments from the burette.[13]
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.[13]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[13]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a critical parameter in predicting its pharmacokinetic properties.
Apparatus:
-
Separatory funnel or vials[15]
-
Shaker or vortex mixer[16]
-
UV-Vis spectrophotometer or HPLC for concentration analysis[16]
-
n-Octanol (pre-saturated with water)[16]
-
Water or buffer solution (pre-saturated with n-octanol)[16]
-
Sample of the purified isomer[16]
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the isomer of known concentration in either n-octanol or water.[16]
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or vial.[15]
-
Add a small, known amount of the stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[17]
-
Allow the two phases to separate completely. This can be aided by centrifugation.[15]
-
Carefully separate the two phases and determine the concentration of the isomer in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[16]
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[15]
Biological and Pharmacological Context
While specific biological activities for the individual isomers of 3-Phenylcyclohexanol are not well-documented in publicly available literature, related phenylcyclohexanol derivatives have shown a range of biological effects, including antimicrobial and multidrug resistance inhibition activities.[18][19] The stereochemistry of a molecule is known to be a critical determinant of its interaction with biological targets such as enzymes and receptors. Therefore, it is highly probable that the cis and trans isomers of 3-Phenylcyclohexanol will exhibit different pharmacological and toxicological profiles. A thorough characterization of their physicochemical properties is the first step in exploring their potential as scaffolds in drug design.
Conclusion
The cis and trans isomers of 3-Phenylcyclohexanol represent a valuable case study in the importance of stereochemistry in determining the physicochemical properties of organic molecules. While comprehensive, comparative data for these specific isomers is sparse, this guide provides the foundational knowledge and detailed experimental protocols necessary for their thorough characterization. For researchers in drug discovery and development, the systematic application of these methods will enable a deeper understanding of how the three-dimensional arrangement of atoms influences the properties that govern a molecule's journey from a chemical entity to a potential therapeutic agent.
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- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Isomeric N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent P-glycoprotein (Pgp)-dependent multidrug resistance (MDR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
